
4,7-Diphenyl-1,3-dithiepane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Diphenyl-1,3-dithiepane-2-thione is an organic compound with the molecular formula C₁₇H₁₆S₃ It belongs to the class of dithiepane derivatives, characterized by a seven-membered ring containing two sulfur atoms and one thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-1,3-dithiepane-2-thione typically involves the reaction of diphenylacetylene with sulfur in the presence of a catalyst. One common method includes the use of elemental sulfur and a base such as sodium hydride in an organic solvent like tetrahydrofuran. The reaction is carried out under reflux conditions, leading to the formation of the dithiepane ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Diphenyl-1,3-dithiepane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro- or halogen-substituted derivatives.
Applications De Recherche Scientifique
4,7-Diphenyl-1,3-dithiepane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its sulfur-containing structure.
Mécanisme D'action
The mechanism of action of 4,7-Diphenyl-1,3-dithiepane-2-thione involves its interaction with molecular targets through its sulfur atoms and thione group. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, as it can generate reactive oxygen species that induce oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Diphenyl-1,3-dihydro-2-benzofuran
- 4,7-Dihydroxy-4,7-dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane
- 3,4-Diphenyl-1,3-oxazolidine-2-thione
- 4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane
Uniqueness
4,7-Diphenyl-1,3-dithiepane-2-thione is unique due to its seven-membered ring structure containing two sulfur atoms and a thione group. This structural feature distinguishes it from other similar compounds, which may have different ring sizes or functional groups. The presence of sulfur atoms and the thione group also imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
879279-57-9 |
|---|---|
Formule moléculaire |
C17H16S3 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
4,7-diphenyl-1,3-dithiepane-2-thione |
InChI |
InChI=1S/C17H16S3/c18-17-19-15(13-7-3-1-4-8-13)11-12-16(20-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clé InChI |
HGEJLEYJINHAGB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(SC(=S)SC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
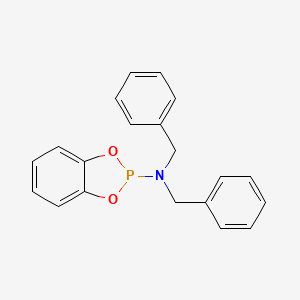

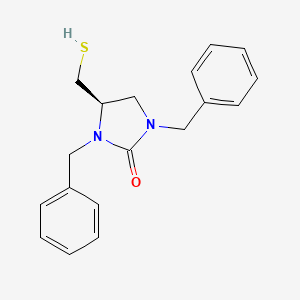
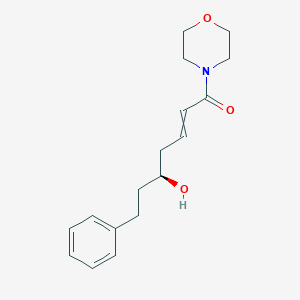
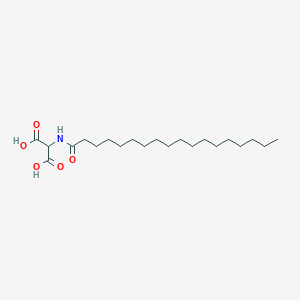

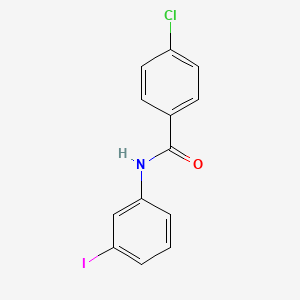
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
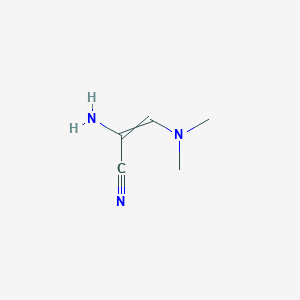
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)

